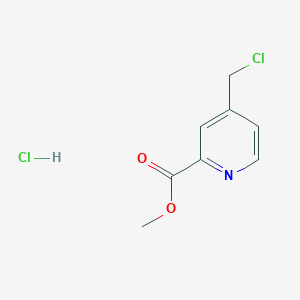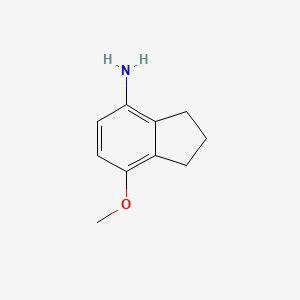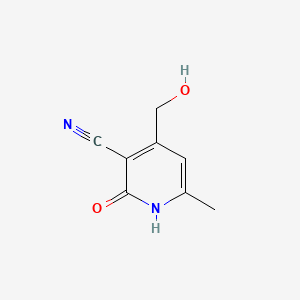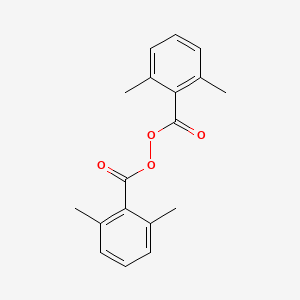![molecular formula C13H13NO B13675080 (3-Amino-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B13675080.png)
(3-Amino-[1,1'-biphenyl]-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-[1,1’-biphenyl]-2-yl)methanol is an organic compound that features both an amino group and a hydroxyl group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-[1,1’-biphenyl]-2-yl)methanol typically involves the nucleophilic aromatic substitution of a suitable biphenyl precursorFor example, the reduction of 3-nitro-[1,1’-biphenyl]-2-yl)methanol using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere can yield the desired amino compound .
Industrial Production Methods
Industrial production of (3-Amino-[1,1’-biphenyl]-2-yl)methanol may involve large-scale reduction processes and the use of continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Amino-[1,1’-biphenyl]-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of (3-Amino-[1,1’-biphenyl]-2-yl)ketone.
Reduction: Formation of (3-Amino-[1,1’-biphenyl]-2-yl)amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(3-Amino-[1,1’-biphenyl]-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of (3-Amino-[1,1’-biphenyl]-2-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl with similar structural features but different functional groups.
2-Aminobiphenyl: Another isomer with the amino group in a different position on the biphenyl ring.
Uniqueness
(3-Amino-[1,1’-biphenyl]-2-yl)methanol is unique due to the presence of both an amino and a hydroxyl group on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Eigenschaften
Molekularformel |
C13H13NO |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
(2-amino-6-phenylphenyl)methanol |
InChI |
InChI=1S/C13H13NO/c14-13-8-4-7-11(12(13)9-15)10-5-2-1-3-6-10/h1-8,15H,9,14H2 |
InChI-Schlüssel |
GUEIGTPQBLDMFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)



![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)

![Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13675041.png)
![3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13675042.png)

![6-Methyl-4-phenylbenzo[d]thiazol-2-amine](/img/structure/B13675052.png)


